3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
Crystal System and Space Group
The compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ , as confirmed by single-crystal X-ray diffraction. Unit cell parameters are:
- a = 7.5676 Å
- b = 10.7802 Å
- c = 11.4092 Å
- α = β = γ = 90°
- Volume = 930.77 ų
Conformational Features
The seven-membered diazepine ring adopts a half-chair conformation , with puckering parameters quantified as:
The methyl group at position 3 and the ketone at position 2 are oriented equatorially, minimizing steric strain. Intramolecular N–H···O hydrogen bonds (2.89 Å) stabilize the conformation, while intermolecular C–H···O interactions (3.12 Å) contribute to crystal packing.
Table 2: Key crystallographic data
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Density (g/cm³) | 1.243 |
| R-factor | 0.028 |
| Total reflections | 1825 |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorptions:
Mass Spectrometry (MS)
Table 3: Summary of spectroscopic data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.35 (s) | C3-methyl group |
| ¹³C NMR | δ 170.2 | Ketone carbon |
| IR | 1685 cm⁻¹ | C=O stretch |
| MS | m/z 176.1 | Molecular ion |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis quantifies intermolecular contacts in the crystal lattice:
Key Interactions
Hydrogen Bonding Network
The crystal packing is stabilized by:
- N1–H1N···O1 (2.89 Å, 156°): Links molecules into chains along the a-axis.
- C8–H8···O1 (3.12 Å): Connects adjacent chains into a three-dimensional framework.
Table 4: Hirshfeld surface contributions
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 50.1 |
| H···O/O···H | 16.8 |
| H···C/C···H | 17.7 |
| H···N/N···H | 5.3 |
These interactions collectively ensure thermal stability and dictate the compound’s crystallinity.
Properties
IUPAC Name |
3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-6-11-8-4-2-3-5-9(8)12-10(7)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVOLZYPAFSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389992 | |
| Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54028-76-1 | |
| Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiolactam Intermediates and Hydroxylamine Treatment
A well-documented approach involves the synthesis of thiolactam precursors, which are then converted to benzodiazepin-2-one oximes by reaction with hydroxylamine hydrochloride in the presence of sodium acetate in anhydrous ethanol under reflux conditions (60 °C for 1–3 hours). The oximes can be further cyclized or modified to yield the target benzodiazepinone derivatives with methyl substitution at the 3-position.
- Reaction conditions:
- Thiolactam (2.0 mmol)
- Hydroxylamine hydrochloride (3.0 mmol)
- Sodium acetate (3.0 mmol)
- Anhydrous ethanol (70 mL)
- Reflux at 60 °C for 1–3 hours
- Workup: Cooling, filtration of NaCl, solvent removal, recrystallization from ethanol
- Yields: Generally good, with pure crystalline products obtained.
Reductive N-Heterocyclization of Nitrobenzoyl Derivatives
Another method involves the benzoylation of tetrahydro-1,5-benzodiazepin-2-ones with 2-nitrobenzoyl chloride derivatives, followed by reductive N-heterocyclization under acidic conditions with reducing agents such as iron powder or catalytic hydrogenation. This process forms polycyclic benzodiazepine derivatives and can be adapted to introduce methyl groups at the 3-position by using appropriately substituted starting materials.
- Typical procedure:
- Benzoylation of tetrahydrobenzodiazepinones with 2-nitrobenzoyl chloride
- Reduction with iron powder and hydrochloric acid or catalytic hydrogenation
- Cyclization to form quinazolino-benzodiazepine derivatives
- Yields: Variable, from moderate to high (30–97%) depending on substituents and conditions.
Preparation via N,N-Carbonyldiimidazole-Mediated Cyclization
A classical method described in patents involves the reaction of o-nitrophenylacetic acid derivatives with N,N-carbonyldiimidazole in tetrahydrofuran, followed by addition of N,N-dimethylethylenediamine or substituted diamines. Subsequent hydrogenation and workup yield substituted tetrahydrobenzodiazepinones, including 3-methyl derivatives when starting from 4-methyl-2-nitrophenylacetic acid.
- Typical steps:
- Activation of o-nitrophenylacetic acid with N,N-carbonyldiimidazole
- Reaction with substituted diamines
- Catalytic hydrogenation (Pd/C) under hydrogen pressure
- Extraction and purification
- Yields: Moderate to good, with melting points and purity confirmed.
The acylation-cyclization reactions involving 3,5-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and sulfinylaminobenzoyl chlorides proceed via a three-step mechanism: formation of a pre-reactive complex, rate-limiting formation of a tetragonal σ-bonded intermediate, and final product formation.
Steric effects of the 3-methyl substituent are generally minimal in flexible diazepine rings, allowing for efficient cyclization and substitution without significant hindrance.
Spectroscopic characterization (1H-NMR, 13C-NMR, IR) confirms the structural integrity of synthesized compounds, with characteristic NH, OH, C=O, and C=N bands and chemical shifts consistent with the benzodiazepine framework.
Quantum chemical calculations support the proposed mechanisms and reactivity patterns, highlighting the importance of electronic factors in the heterocyclization steps.
The preparation of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is well-established through several synthetic routes, primarily involving:
- Conversion of thiolactams to benzodiazepinone oximes followed by cyclization,
- Reductive N-heterocyclization of nitrobenzoyl-substituted precursors,
- Pd-catalyzed cross-coupling methods for functionalization,
- Carbonyldiimidazole-mediated cyclization with substituted diamines.
These methods offer flexibility in introducing the 3-methyl substituent and other functional groups, with yields ranging from moderate to high. Detailed mechanistic studies and spectroscopic analyses underpin the synthetic strategies, providing a robust foundation for further development and application of these compounds in medicinal chemistry and related fields.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: Various substituents can be introduced at different positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is , with a molecular weight of 176.22 g/mol. The compound features a fused benzodiazepine structure that is characteristic of many psychoactive substances.
Anxiolytic and Sedative Effects
Benzodiazepines are widely recognized for their anxiolytic (anxiety-reducing) and sedative properties. Research has indicated that this compound may exhibit similar effects. Studies have shown that compounds within this class can modulate the GABA_A receptor activity, leading to increased inhibitory neurotransmission in the central nervous system (CNS) .
Neuroprotective Properties
Recent studies suggest that certain benzodiazepines may possess neuroprotective effects. The modulation of GABA_A receptors by this compound could potentially protect neuronal cells from excitotoxicity and oxidative stress . This property is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders.
Potential for Treating Sleep Disorders
Given its sedative properties, this compound may also be explored as a treatment for sleep disorders such as insomnia. The ability to enhance GABAergic transmission could facilitate improved sleep onset and maintenance .
Case Study 1: Anxiolytic Activity in Animal Models
In a controlled study involving animal models, this compound was administered to evaluate its anxiolytic effects compared to traditional benzodiazepines. The results indicated a significant reduction in anxiety-like behavior in treated subjects as measured by the elevated plus maze test .
Case Study 2: Neuroprotection Against Oxidative Stress
Another study investigated the neuroprotective effects of this compound against oxidative stress-induced damage in cultured neuronal cells. The findings revealed that treatment with this compound resulted in decreased markers of oxidative stress and increased cell viability compared to untreated controls .
Safety Profile and Toxicology
While exploring the applications of this compound, it is essential to consider its safety profile. According to toxicity data:
| Hazard Classification | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed or inhaled |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
These classifications indicate the necessity for careful handling and further investigation into the safety of long-term use .
Mechanism of Action
The mechanism of action of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets include the GABA-A receptor subunits, which are involved in the modulation of neuronal excitability.
Comparison with Similar Compounds
Structural Features and Key Derivatives
The core structure of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives consists of a benzene-fused diazepine ring with variable substituents influencing reactivity and bioactivity. Below is a comparison of the target compound with structurally related analogs:
Antiviral Activity
- The 5-benzoyl-4-methyl derivative exhibits potent anti-HIV-1 reverse transcriptase (RT) inhibition (IC₅₀: 6.87 µM for compound A11), attributed to the electron-withdrawing benzoyl group enhancing interactions with the RT active site .
- In contrast, the 3-methyl parent compound lacks direct antiviral activity but serves as a scaffold for functionalization .
Anticancer Activity
- 3-Hydroxy-7,8-dimethyl-4-phenyl derivatives demonstrate anticancer effects via intercalation with DNA, validated through Hirshfeld surface analysis and DFT calculations . The cis isomer (3b) shows distinct hydrogen-bonding patterns compared to the trans isomer (3a) .
Plant Growth Modulation
Structural and Electronic Comparisons
- Crystallography : X-ray studies reveal that 3-hydroxy substituents in diastereomers 3a (trans) and 3b (cis) form distinct hydrogen-bond networks, influencing molecular packing and stability .
- DFT Analysis : Global reactivity descriptors (e.g., electrophilicity index) show that electron-withdrawing groups (e.g., benzoyl) increase electrophilicity, enhancing binding to biological targets .
- Hirshfeld Surfaces : 7,8-Dimethyl and phenyl substituents in anticancer derivatives contribute to van der Waals interactions and C–H···π bonds, critical for crystal stability .
Biological Activity
3-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. The compound enhances GABAergic transmission, leading to anxiolytic, sedative, and anticonvulsant effects. It binds to the benzodiazepine site on the GABA_A receptor, facilitating increased chloride ion influx when GABA binds to its receptor.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antiviral Activity : A study synthesized several derivatives of benzodiazepines and tested their anti-HIV activity. Notably, some derivatives exhibited significant inhibition of HIV-1 reverse transcriptase (RT) with IC50 values as low as 6.87 µM . This suggests potential applications in treating viral infections.
- CNS Activity : Research on similar compounds indicates that benzodiazepine derivatives can induce anxiolytic effects without pronounced sedation at lower doses. For example, a related compound demonstrated anxiolytic properties in behavioral tests while minimizing sedative effects at therapeutic doses .
- Toxicity Studies : Evaluations of toxicity have shown that certain benzodiazepine derivatives possess lower toxicity profiles compared to traditional benzodiazepines. This is crucial for developing safer therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the benzodiazepine scaffold significantly influence biological activity. For instance:
- The presence of methyl groups at specific positions enhances binding affinity to GABA_A receptors.
- Substituents like methoxy groups may reduce toxicity while maintaining efficacy .
Case Study 1: Anti-HIV Activity
In a study focused on synthesizing 5-benzoyl derivatives of tetrahydro-benzodiazepines, two compounds (A10 and A11) were highlighted for their strong inhibitory effects on HIV-1 RT with IC50 values of 8.62 µM and 6.87 µM respectively. These findings underscore the potential for developing new antiviral agents based on this scaffold .
Case Study 2: Anxiolytic Effects
Another study evaluated a new derivative (VBZ102) showing significant anxiolytic effects in animal models without sedation at lower doses. This highlights the potential for creating targeted therapies with fewer side effects compared to traditional benzodiazepines .
Data Summary
The following table summarizes key findings related to the biological activity and structural characteristics of this compound and its derivatives.
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| GABA_A Receptor Modulation | Positive allosteric modulator |
| IC50 (Anti-HIV) | 6.87 µM (for derivative A11) |
| Anxiolytic Effect | Significant at low doses |
| Toxicity Profile | Lower than traditional benzodiazepines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
